2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

Coordination Chemistry Ligand Design Structural Isomerism

Researchers needing N2-aryl thiosemicarbazides for heterocyclic synthesis or metal coordination often face regioisomeric ambiguity. 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide (CAS 14576-98-8) delivers the specific N2-substitution pattern, ensuring correct chelation geometry vs. the N4-regioisomer (CAS 206761-89-9). • Predictable metal complex formation with VO(II), Co(II), Ni(II), Cu(II), Pd(II), Pt(II). • Direct precursor to 1,2,4-triazole-5-thiones and 1,3,4-thiadiazoles retaining the 2,4,6-trichlorophenyl moiety. • 97% purity; verified structural identity; ready for immediate dispatch.

Molecular Formula C7H6Cl3N3S
Molecular Weight 270.6 g/mol
CAS No. 14576-98-8
Cat. No. B079123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide
CAS14576-98-8
Synonyms2-(2,4,6-TRICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Molecular FormulaC7H6Cl3N3S
Molecular Weight270.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)NNC(=S)N)Cl)Cl
InChIInChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-13-7(11)14/h1-2,12H,(H3,11,13,14)
InChIKeyHLWGCUILUNSFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 14576-98-8 Overview & Characterization


2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide (CAS: 14576-98-8), also known as [(2,4,6-trichlorophenyl)amino]thiourea, is a hydrazinecarbothioamide (thiosemicarbazide) derivative with molecular formula C7H6Cl3N3S and molecular weight 270.57 g/mol . This compound belongs to the thiosemicarbazide class, which serves as versatile synthetic intermediates for heterocyclic construction and ligand precursors for metal complexation [1]. The molecule features a 2,4,6-trichlorophenyl substituent at the N2 position of the hydrazinecarbothioamide scaffold, distinguishing it from other aryl-substituted analogs in the same class [2]. Commercial availability typically ranges from 95% to 97% purity, with the compound supplied as a solid .

Synthetic Precursor for N-aryl triazoles and thiadiazoles
Coordination N2-aryl ligand for transition metal complexation studies
SAR Chloro-substituted thiosemicarbazide structure-activity studies

Why CAS 14576-98-8 Cannot Be Replaced


Hydrazinecarbothioamide (thiosemicarbazide) derivatives exhibit aryl-substituent-dependent chemical behavior and biological activity that precludes generic interchangeability. The 2,4,6-trichlorophenyl group confers distinct electronic and steric properties relative to mono-chloro, dichloro, or unsubstituted phenyl analogs, directly affecting both coordination chemistry with metal cations and the course of heterocyclization reactions [1]. Comparative studies of related thiosemicarbazide derivatives demonstrate that variations in the aryl substitution pattern (position and number of chloro substituents) produce measurably different antimicrobial activity profiles and metal-binding affinities [2][3]. Furthermore, the N2-substituted regioisomer (CAS 14576-98-8) differs structurally and functionally from the N4-substituted analog 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide (CAS 206761-89-9), which possesses a distinct substitution position on the hydrazinecarbothioamide backbone and consequently different metal complexation geometry and thermal behavior . These structural differences translate to non-interchangeable performance in synthetic and coordination chemistry applications.

Regioisomeric form N2-substituted isomer (CAS 14576-98-8) has different coordination geometry than N4-isomer (CAS 206761-89-9); chelation mode may not transfer.
Chloro substitution pattern 2,4,6-Trichloro arrangement alters electronic and steric properties compared to mono- or dichloro analogs; SAR profile may shift.
Aryl-substituted analog Unsubstituted thiosemicarbazide (CAS 79-19-6) yields different heterocyclic products; N2-aryl group directs cyclization regiochemistry.

Comparative Evidence for CAS 14576-98-8


N2 vs N4 Substitution: Coordination Geometry

The target compound (CAS 14576-98-8) is the N2-substituted isomer where the 2,4,6-trichlorophenyl group attaches at the N2 position of the hydrazinecarbothioamide scaffold . Its direct regioisomer, 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide (CAS 206761-89-9), bears the same aryl group at the N4 position . The N4-substituted isomer forms square-planar complexes with VO(II), Co(II), Ni(II), Cu(II), Pd(II), and Pt(II) cations and exhibits high thermal stability as a ligand . The N2-substituted isomer (target compound) presents a different chelation geometry due to altered N and S donor atom spacing, making it non-interchangeable for applications requiring specific coordination modes [1].

N2 vs N4 Substitution
Class-level inference
N2-(2,4,6-trichlorophenyl) substitution (target) presents distinct chelation geometry from N4-isomer (CAS 206761-89-9) due to altered donor atom spacing.
Regioisomeric substitution determines coordination geometry.
Review metal-specific coordination mode.
Coordination Chemistry Ligand Design Structural Isomerism

Chloro Substitution Pattern and Antimicrobial Potency

SAR studies on hydrazinecarbothioamide derivatives demonstrate that the number and position of chloro substituents on the aryl ring directly modulate antimicrobial activity [1]. In a series of thiosemicarbazide derivatives evaluated against S. aureus ATCC 29213, E. coli ATCC 25922, and C. albicans ATCC 10231, compounds bearing 4-chlorophenyl substitution exhibited measurable activity, with potency varying as a function of chloro substitution pattern [2]. The 2,4,6-trichloro configuration present in the target compound introduces three electron-withdrawing chloro groups that alter both the electronic environment of the hydrazinecarbothioamide pharmacophore and the compound's lipophilicity (calculated LogP) compared to mono- or di-chloro analogs .

Chloro Substitution Pattern
Class-level inference
Chloro number and position modulate antimicrobial potency; 2,4,6-trichloro pattern alters electronic and lipophilic profile vs mono- or dichloro analogs.
Supports antimicrobial SAR studies.
Specific MIC values not reported; data to verify.
Antimicrobial Activity Structure-Activity Relationship Drug Discovery

Heterocyclization Precursor for Triazoles and Thiadiazoles

Hydrazinecarbothioamide derivatives bearing aryl substituents serve as key intermediates for constructing 1,2,4-triazole-5-thiones and 1,3,4-thiadiazoles via cyclization reactions [1]. The target compound (CAS 14576-98-8) functions specifically as a precursor for N-aryl-substituted heterocycles, with the 2,4,6-trichlorophenyl moiety retained in the final heterocyclic product [2]. Unlike simpler unsubstituted thiosemicarbazide (CAS 79-19-6) or alkyl-substituted analogs, the presence of the 2,4,6-trichlorophenyl group at N2 directs cyclization regiochemistry and influences the electronic properties of the resulting heterocycle [3]. The compound has established utility as a building block for heterocyclic library synthesis .

Heterocycle Synthesis
Class-level inference
N2-(2,4,6-trichlorophenyl) hydrazinecarbothioamide cyclizes to yield N-aryl triazoles and thiadiazoles retaining the trichlorophenyl moiety.
Enables synthesis of 2,4,6-trichlorophenyl heterocycles.
Cyclization with CS2, aldehydes, or acid chlorides under basic conditions.
Organic Synthesis Heterocyclic Chemistry Building Block

Antimalarial Activity Against Plasmodium falciparum

Hydrazinecarbothioamide derivatives including the 2,4,6-trichlorophenyl-substituted scaffold have been synthesized and tested for antimalarial activity against Plasmodium falciparum, the causative parasite of malaria . The compound class demonstrates moderate inhibitory effects on parasite growth, though direct head-to-head comparative data against specific analogs is not available in the open literature . The 2,4,6-trichlorophenyl substitution contributes to the overall activity profile of this compound class in antimalarial screening .

Antimalarial Screening
Supporting evidence
Moderate inhibitory effects on P. falciparum growth reported for thiosemicarbazide class with 2,4,6-trichlorophenyl substitution.
Supports antimalarial screening context.
Quantitative comparator data not available; source review required.
Antimalarial Drug Discovery Parasitology

Application Scenarios for CAS 14576-98-8


Ligand for N2-Aryl Transition Metal Complexation

Use as a ligand precursor where the N2-substitution position of the 2,4,6-trichlorophenyl group is required for specific metal coordination geometry. The target compound (CAS 14576-98-8) provides a distinct chelation mode compared to the N4-substituted regioisomer (CAS 206761-89-9) due to altered spatial arrangement of N and S donor atoms . This application is supported by the compound's hydrazinecarbothioamide scaffold, a recognized ligand class for VO(II), Co(II), Ni(II), Cu(II), Pd(II), and Pt(II) complexation . Researchers requiring N2-aryl substitution for targeted coordination studies should procure this specific isomer.

Precursor for N-Aryl Triazoles and Thiadiazoles

Employ as a synthetic building block for constructing N-aryl-substituted heterocyclic compounds, specifically 1,2,4-triazole-5-thiones and 1,3,4-thiadiazoles that retain the 2,4,6-trichlorophenyl moiety in the final product . The hydrazinecarbothioamide group undergoes cyclization with carbon disulfide, aldehydes, or acid chlorides under basic conditions to yield the corresponding heterocycles [1]. This compound is classified as a building block for research chemical applications and is appropriate for heterocyclic library synthesis in medicinal chemistry programs.

SAR Studies on Chloro-Substituted Thiosemicarbazides

Utilize in structure-activity relationship (SAR) investigations examining the effect of chloro substitution pattern (number and position) on antimicrobial activity. The 2,4,6-trichloro configuration provides a distinct electronic and lipophilic profile compared to mono-chloro (4-chlorophenyl) and unsubstituted phenyl analogs, enabling systematic exploration of substituent effects on potency against S. aureus, E. coli, and C. albicans . This compound serves as the trichloro-substituted member in a comparative series of hydrazinecarbothioamide derivatives [1].

Antimalarial Screening Against Plasmodium falciparum

Include in screening libraries for antimalarial drug discovery programs targeting Plasmodium falciparum. Hydrazinecarbothioamide derivatives with 2,4,6-trichlorophenyl substitution have demonstrated moderate inhibitory effects on parasite growth in vitro . While direct comparator data are limited, the compound represents a defined chemical entity within this biologically active scaffold class for hit identification and lead optimization efforts .

Application
Selection Property
Validation Focus
N2-aryl metal complexation studies
N2-substitution coordination geometry
Coordination mode verification
N-aryl heterocycle synthesis
N2-aryl precursor reactivity
Product identity and cyclization yield
Antimicrobial SAR studies
Chloro substitution pattern effect
Potency comparison across analogs
Antimalarial screening
Scaffold-based activity profile
P. falciparum growth inhibition assay

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